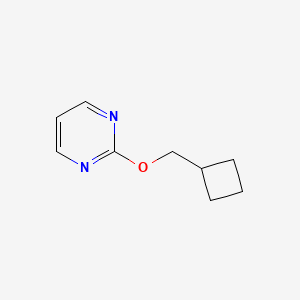

2-(Cyclobutylmethoxy)pyrimidine

Description

Properties

IUPAC Name |

2-(cyclobutylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAIFOQZJBGSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylmethoxy Pyrimidine and Analogues

Established Synthetic Pathways for 2-Alkoxypyrimidines

The traditional synthesis of 2-alkoxypyrimidines, including analogues of 2-(cyclobutylmethoxy)pyrimidine, typically follows a two-stage process: initial formation of a functionalized pyrimidine (B1678525) core, which is then followed by the attachment of the desired alkoxy group.

Cyclocondensation Reactions for Pyrimidine Core Construction

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with cyclocondensation reactions being the most fundamental approach. These reactions build the heterocyclic system by joining several smaller components.

The most prominent and widely studied method is the Biginelli reaction , a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. researchgate.net This multicomponent reaction has been a reliable route to dihydropyrimidinones, which can be subsequently aromatized to form the pyrimidine ring. researchgate.net While the classic Biginelli reaction has been known for over a century, modifications using various catalysts and conditions continue to be developed to improve yields and broaden its applicability. researchgate.net

Beyond the Biginelli reaction, other cyclocondensation strategies involve the reaction of 1,3-dielectrophiles with 1,3-dinucleophiles. nih.gov For instance, pyrimidine derivatives can be synthesized from the reaction of β-dicarbonyl compounds with amidines. A general representation of this is the reaction of malonaldehyde or its synthetic equivalents with an amidine, which directly yields a pyrimidine. Similarly, α,β-unsaturated ketones can react with amidines, often catalyzed by metals like iron, to form pyrimidines. nih.gov The choice of starting materials dictates the substitution pattern on the resulting pyrimidine ring. nih.govmdpi.com For the synthesis of a precursor to this compound, a common strategy would be to synthesize a 2-halopyrimidine or a pyrimidine-2-thione, which can then be functionalized in a subsequent step.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| β-diketone, Aldehyde, (Thio)urea | Microwave irradiation, acid catalyst | Oxo- or Thioxopyrimidines | tandfonline.com |

| Aryl methyl ketones, Benzaldehydes, Nitriles, Hydroxylamine | Microwave irradiation | 2,4,6-Triarylpyrimidines | mdpi.com |

| Chalcones, Acetamidine hydrochloride | Microwave irradiation, DMF | Substituted pyrimidines | mdpi.com |

Strategies for Introducing the Cyclobutylmethoxy Moiety

Once a suitably functionalized pyrimidine core, such as 2-chloropyrimidine (B141910) or pyrimidine-2-sulfone, is synthesized, the cyclobutylmethoxy group can be introduced. This is typically achieved through a nucleophilic substitution reaction where the cyclobutylmethoxide anion displaces a leaving group at the 2-position of the pyrimidine ring.

A common precursor is a 2-methylsulfonylpyrimidine. This intermediate can be prepared from the corresponding 2-methylthiopyrimidine by oxidation. The 2-methylsulfonyl group is an excellent leaving group and can be displaced by a variety of nucleophiles, including alcohols. acs.org The reaction of the 2-methylsulfonylpyrimidine with sodium cyclobutylmethoxide (generated by treating cyclobutylmethanol with a strong base like sodium hydride) in a suitable solvent would yield the target compound, this compound.

Another established method involves the direct, copper-promoted cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. researchgate.net This aerobic reaction provides a valuable route to 2-alkoxypyrimidines, offering an alternative to the more traditional substitution pathways. researchgate.net The Williamson ether synthesis approach, reacting a 2-halopyrimidine with cyclobutylmethanol in the presence of a base, is also a viable and straightforward strategy.

Modern Approaches in Pyrimidine Synthesis

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for constructing pyrimidine derivatives. These modern approaches are highly applicable to the synthesis of this compound and its analogues.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of pyrimidines is no exception. nih.gov Catalysts based on metals such as palladium (Pd), copper (Cu), iridium (Ir), nickel (Ni), and iron (Fe) have been employed to facilitate various C-C and C-N bond formations required for the pyrimidine ring. nih.govmdpi.comnih.gov

These reactions often proceed through multicomponent cycloadditions or tandem reaction sequences. For example, iridium-catalyzed multicomponent synthesis can assemble pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Copper catalysts are widely used in cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines or guanidines. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be integrated into one-pot sequences to build complex pyrimidine structures. growingscience.com These methods offer high efficiency and the ability to create diverse substitution patterns. nih.govresearchgate.net

Table 2: Selected Transition-Metal-Catalyzed Pyrimidine Syntheses

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| PN5P-Iridium Pincer Complex | Multicomponent Synthesis (Amidines + Alcohols) | Sustainable, high regioselectivity, liberates H₂ and H₂O | organic-chemistry.org |

| Copper(II) | Cycloaddition (Alkynes + Amidines) | Powerful tool for pyrimidine construction | mdpi.com |

| Iron | Cycloaddition (α,β-Unsaturated Ketones + Amidines) | Inexpensive and abundant metal catalyst | nih.gov |

| Palladium(II) Acetate/Molybdenum Hexacarbonyl | Carbonylative Cross-Coupling | Synthesis from aryl halides and amidines | growingscience.com |

Microwave-Assisted Synthesis

The use of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, often from hours or days to mere minutes, while frequently improving product yields. tandfonline.com The synthesis of pyrimidines is particularly amenable to microwave assistance. nih.govnih.govacs.org

Microwave heating is effective for various pyrimidine syntheses, including the Biginelli reaction and the displacement of leaving groups to introduce substituents. tandfonline.comacs.org For instance, the displacement of a 2-methylsulfonyl group on a pyrimidine with a nucleophile can be completed in minutes under microwave heating at elevated temperatures, a reaction that would take significantly longer using conventional heating methods. acs.org This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of pyrimidine derivatives for research and development. nih.govacs.org

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In pyrimidine synthesis, this translates to several key strategies. rasayanjournal.co.innih.gov These include the use of safer solvents (such as water or ionic liquids) or performing reactions under solvent-free conditions. rasayanjournal.co.inbenthamdirect.comnih.gov

Multicomponent reactions, like the Biginelli reaction, are inherently green as they increase atom economy by combining multiple starting materials in a single step, reducing waste. rasayanjournal.co.in The use of catalysts, especially those that are recyclable or based on abundant metals, is another core tenet of green chemistry applied to pyrimidine synthesis. benthamdirect.comnih.gov Furthermore, energy-efficient techniques like microwave and ultrasound-assisted synthesis contribute to the greening of these chemical processes by reducing energy consumption and reaction times. rasayanjournal.co.innih.govbenthamdirect.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is predicated on the efficient preparation of its constituent building blocks. The primary precursors required are 2-chloropyrimidine and cyclobutylmethanol.

2-Chloropyrimidine:

A common and effective method for the synthesis of 2-chloropyrimidine is through the diazotization of 2-aminopyrimidine (B69317). This transformation, a variation of the Sandmeyer reaction, involves the treatment of 2-aminopyrimidine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. The reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion. To enhance the yield and control the reactivity, the reaction is typically carried out at low temperatures, often between -20°C and 0°C. The use of a catalyst, such as zinc chloride, can further improve the efficiency of the conversion. google.comgoogle.com

Cyclobutylmethanol:

The synthesis of cyclobutylmethanol can be achieved through the reduction of cyclobutanecarboxylic acid. A highly effective and selective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid, followed by a workup step to protonate the resulting alkoxide and yield the primary alcohol.

Alternatively, cyclobutanecarboxylic acid itself can be synthesized from 1,1-cyclobutanedicarboxylic acid via thermal decarboxylation. This process typically involves heating the dicarboxylic acid, leading to the loss of one of the carboxyl groups as carbon dioxide and yielding the monosubstituted cyclobutanecarboxylic acid.

Reaction Mechanisms and Reactivity Profiles of 2 Cyclobutylmethoxy Pyrimidine

Reactivity Analysis

Detailed research findings, including data tables on the energy profiles of key transformations for 2-(Cyclobutylmethoxy)pyrimidine, are not available in the current scientific literature.

Advanced Spectroscopic Characterization of 2 Cyclobutylmethoxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. In the ¹H-NMR spectrum of 2-(Cyclobutylmethoxy)pyrimidine, distinct signals are expected for the pyrimidine (B1678525) ring protons and the protons of the cyclobutylmethoxy group.

The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum, generally between δ 6.0 and 9.5 ppm. pdx.edu Specifically, for pyrimidine itself, the proton signals are observed at δ 9.26, 8.78, and 7.36 ppm. chemicalbook.com The substitution of the cyclobutylmethoxy group at the 2-position will influence the chemical shifts of the remaining ring protons due to its electronic effects. Protons on substituted pyrimidine rings can show peaks between 6.5 and 9.16 δ. researchgate.net

The protons of the cyclobutylmethoxy substituent will appear in the aliphatic region of the spectrum. The methylene (B1212753) protons of the -O-CH₂- group are expected to have a chemical shift in the range of δ 3.5-4.5 ppm, influenced by the adjacent oxygen atom. The methine proton on the cyclobutane (B1203170) ring attached to the -OCH₂- group will also have a characteristic chemical shift, likely between δ 2.0 and 3.0 ppm. The remaining cyclobutane protons will produce a complex pattern of signals in the upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | 8.0 - 9.0 | Doublet |

| Pyrimidine H-5 | 6.5 - 7.5 | Triplet |

| -O-CH₂- | 3.5 - 4.5 | Doublet |

| Cyclobutane CH | 2.0 - 3.0 | Multiplet |

| Cyclobutane CH₂ | 1.5 - 2.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the pyrimidine ring will resonate in the downfield region, typically between δ 150 and 170 ppm. For pyrimidine itself, the carbon signals are observed at approximately δ 157, 158, and 122 ppm. chemicalbook.com The C-2 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield of the pyrimidine carbons.

The carbon atoms of the cyclobutylmethoxy group will appear in the upfield region. The methylene carbon of the -O-CH₂- group will likely have a chemical shift in the range of δ 60-70 ppm. libretexts.org The carbons of the cyclobutane ring will resonate at higher field, generally between δ 10 and 40 ppm. youtube.com Quaternary carbons, such as the carbon attached to the substituent, tend to show weaker signals. youtube.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 160 - 170 |

| Pyrimidine C-4, C-6 | 155 - 165 |

| Pyrimidine C-5 | 110 - 120 |

| -O-CH₂- | 60 - 70 |

| Cyclobutane CH | 30 - 40 |

| Cyclobutane CH₂ | 10 - 30 |

Note: These are predicted values and can be influenced by experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.orgoxinst.com For this compound, cross-peaks would be expected between the coupled protons on the pyrimidine ring, as well as between the protons within the cyclobutylmethoxy group. libretexts.org For instance, the -O-CH₂- protons would show a correlation with the cyclobutane methine proton.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. This technique would be instrumental in distinguishing between the various CH and CH₂ groups within the cyclobutane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the aliphatic cyclobutyl group. For pyrimidine derivatives, characteristic vibrations are often observed for C=N stretching in the range of 1525-1575 cm⁻¹ and for aromatic C-H stretching between 2920-2978 cm⁻¹. researchgate.net The C-O stretching vibration of the ether group would likely appear in the region of 1000-1300 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclobutyl group would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (pyrimidine) | Stretching | 1525 - 1575 researchgate.net |

| C=C (pyrimidine) | Stretching | 1570 - 1596 researchgate.net |

| C-O (ether) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of the molecular ion provides clues about the structure. libretexts.org Common fragmentation pathways for ethers involve cleavage of the C-O bond. libretexts.org For this compound, a likely fragmentation would be the loss of the cyclobutylmethoxy group or the cyclobutyl ring, leading to characteristic fragment ions. The pyrimidine ring itself is relatively stable, and its fragmentation would produce ions corresponding to the loss of small molecules like HCN. sapub.orgresearchgate.net

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₄H₇]⁺ | Loss of cyclobutyl radical |

| [M - C₄H₈O]⁺ | Loss of cyclobutylmethoxy radical |

| [C₄H₅N₂O]⁺ | Pyrimidine ring with methoxy (B1213986) group |

| [C₄H₄N₂]⁺ | Pyrimidine ring |

UV-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The pyrimidine ring in this compound contains π electrons and non-bonding electrons on the nitrogen atoms, which can undergo n→π* and π→π* transitions. Pyrimidine itself exhibits absorption bands in the UV region. rsc.org The substitution with the cyclobutylmethoxy group may cause a slight shift in the position and intensity of these absorption bands. The UV-Vis spectrum is useful for confirming the presence of the pyrimidine chromophore and studying its electronic properties.

X-ray Crystallography for Solid-State Structure Determination

However, no publicly accessible crystallographic data for this compound has been reported. In a hypothetical analysis, researchers would first need to grow a single crystal of sufficient quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis would provide key crystallographic parameters, which would be presented in a table similar to the hypothetical one below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

This data would allow for the precise determination of the spatial relationship between the pyrimidine ring and the cyclobutylmethoxy side chain, including the torsion angles that define the substituent's orientation. Such information is invaluable for understanding intermolecular interactions in the solid state, such as potential hydrogen bonding or π-stacking, which influence the crystal packing. mdpi.commdpi.comnih.gov

Other Advanced Spectroscopic Techniques

Beyond X-ray crystallography, a suite of other advanced spectroscopic methods would be essential for a comprehensive characterization of this compound in both solid and solution states.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

While standard one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei. harvard.edunih.govyoutube.comyoutube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity of protons within the cyclobutyl and pyrimidine rings by identifying spin-spin coupling networks. Cross-peaks in a COSY spectrum would confirm which protons are adjacent to one another. youtube.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached. It is a powerful tool for unambiguously assigning the ¹³C signals in the spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial for connecting the cyclobutylmethoxy substituent to the pyrimidine ring, for instance, by showing a correlation between the methylene protons of the side chain and the C2 carbon of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nist.goviosrjournals.orgsapub.orgresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments would help to elucidate the structure. Characteristic fragmentation patterns, such as the loss of the cyclobutyl group or cleavage of the ether linkage, would be expected and would support the proposed structure.

In the absence of experimental data for this compound, the detailed research findings that would typically populate these sections cannot be presented. The structural characterization of this compound remains an open area for future research.

Computational and Theoretical Chemistry of 2 Cyclobutylmethoxy Pyrimidine

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a widely used tool for predicting the geometric, electronic, and spectroscopic properties of molecules. For 2-(Cyclobutylmethoxy)pyrimidine, DFT calculations would provide fundamental insights into its intrinsic chemical nature. Such calculations are foundational for understanding the molecule's stability, reactivity, and potential as a pharmacophore. nih.govresearchgate.netmdpi.com

Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. mdpi.comnih.gov

For this compound, the specific energies of the HOMO and LUMO, and consequently the energy gap, have not been reported in the available scientific literature. Theoretical calculations would be required to determine these values.

Interactive Data Table: Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Note: Specific computational data for this compound is not available in the reviewed scientific literature. The table structure is provided for illustrative purposes. |

Global and Local Reactivity Descriptors

Chemical Potential (μ): Measures the escaping tendency of electrons from a system in equilibrium.

Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. nih.gov

In addition to these global descriptors, local reactivity is analyzed using Fukui functions (f(r)) . These functions identify which atoms within a molecule are more susceptible to nucleophilic or electrophilic attack, providing a detailed map of reactivity sites. researchgate.netyoutube.com

Specific values for these global and local reactivity descriptors for this compound are not documented in published research.

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Global Softness | S | 1 / η | Data not available |

| Electrophilicity Index | ω | μ² / 2η | Data not available |

| Note: Specific computational data for this compound is not available in the reviewed scientific literature. The table structure is provided for illustrative purposes. |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. nih.govchemrevlett.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). These maps are instrumental in identifying sites for hydrogen bonding and other non-covalent interactions, which are crucial for protein-ligand binding. nih.govwjarr.com For this compound, an MEP analysis would reveal the electronegative nitrogen atoms of the pyrimidine (B1678525) ring as likely hydrogen bond acceptors.

Molecular Docking Studies and Protein-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug design to understand and predict the binding mode of a potential drug molecule within the active site of a target protein.

Binding Affinity Predictions

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Docking studies of this compound against various protein targets would be necessary to predict its potential biological activity. However, no such studies have been reported in the available literature.

Interactive Data Table: Predicted Binding Affinities

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Not Applicable | N/A | Data not available |

| Note: Molecular docking studies for this compound have not been reported in the reviewed scientific literature. The table structure is provided for illustrative purposes. |

Identification of Key Interacting Residues and Binding Sites

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the protein-ligand complex. This model allows for the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For this compound, identifying these interacting residues would depend on the specific protein target being investigated. Without specific docking studies, a list of key interacting residues cannot be compiled.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the structure and dynamics of molecules over time. nih.gov These simulations can provide detailed insights into the conformational landscape and stability of this compound. By simulating the atomic motions of the molecule, researchers can explore its flexibility, identify preferred conformations, and analyze the interactions that stabilize these structures. nih.govusf.edu

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the cyclobutyl group to the methoxy (B1213986) linker and the methoxy group to the pyrimidine ring. MD simulations can map the potential energy surface associated with these rotations, revealing the most stable energetic states. mdpi.com The simulations track the trajectories of atoms and can be used to calculate various structural and energetic parameters. nih.gov

Key aspects that can be investigated through MD simulations include:

Conformational Sampling: Identifying the full range of possible three-dimensional arrangements of the molecule.

Relative Stabilities: Determining the energy differences between various conformers to identify the most likely structures to be populated at a given temperature. mdpi.com

Intramolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds and van der Waals forces, that influence the molecule's shape and stability. nih.gov

Solvent Effects: Understanding how the surrounding environment, such as a solvent, affects the conformational preferences of the molecule. nih.gov

The stability of different conformers is assessed by analyzing their potential energies over the course of the simulation. Lower potential energy generally corresponds to a more stable conformation. mdpi.com The results of these simulations can be crucial for understanding how this compound might interact with biological targets.

Table 1: Parameters Analyzed in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Potential Energy | The total energy of the molecule as a function of its atomic coordinates. | Indicates the relative stability of different conformations. mdpi.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Tracks the structural stability and conformational changes over time. mdpi.com |

| Dihedral Angles | The angles between four sequentially bonded atoms. | Characterizes the rotational conformations around the C-O and O-C bonds. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Provides insight into the overall shape and size of the molecule in different conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps in understanding the molecule's interaction with its environment. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkoxypyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgmdpi.com For alkoxypyrimidine derivatives, QSAR models are instrumental in predicting their biological potency and guiding the design of new, more effective molecules. nih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov To build a QSAR model, a dataset of alkoxypyrimidine derivatives with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov

Commonly used molecular descriptors in QSAR studies of pyrimidine derivatives include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and partial charges.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, often represented by the partition coefficient (logP). researchgate.net

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.comresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized alkoxypyrimidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Common Molecular Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Potential Influence on Activity |

| Constitutional | Molecular Weight | Size of the molecule. | Can affect transport and binding. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. | Relates to molecular shape and size. |

| Geometric | Molecular Surface Area | Three-dimensional size of the molecule. | Influences interactions with a receptor. |

| Electronic | Dipole Moment | Polarity of the molecule. | Important for electrostatic interactions. nih.gov |

| Hydrophobic | LogP | Lipophilicity of the molecule. | Affects membrane permeability and solubility. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Relates to reactivity and interaction with targets. |

In Silico Prediction of Molecular Descriptors Relevant to Biological Disposition

These predictions are often based on established relationships between molecular structure and pharmacokinetic properties. For instance, Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its likelihood of being orally bioavailable. researchgate.net

Key molecular descriptors relevant to biological disposition include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and interactions with biological targets.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and bioavailability. researchgate.net

Aqueous Solubility (LogS): A crucial factor for absorption and formulation.

These descriptors can be calculated using various software programs that analyze the 2D or 3D structure of the molecule. nih.gov The predicted values provide an early assessment of the compound's potential for successful development as a drug.

Table 3: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Significance for Biological Disposition |

| Molecular Formula | C9H12N2O | Basic structural information. |

| Molecular Weight | 164.21 g/mol | Influences diffusion and transport. |

| LogP | 1.5 - 2.0 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and interactions. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and interactions. |

| Topological Polar Surface Area (TPSA) | 38.6 Ų | Suggests good potential for oral absorption. |

| Aqueous Solubility (LogS) | -2.0 to -2.5 | Predicts moderate solubility in water. |

| Rotatable Bonds | 3 | Relates to conformational flexibility. |

Structure Activity Relationship Sar Studies of 2 Cyclobutylmethoxy Pyrimidine Analogues

Systematic Modification of the Cyclobutylmethoxy Moiety

Alterations to the cyclobutane (B1203170) ring, such as changes in size, substitution, and stereochemistry, can significantly impact the compound's binding affinity and selectivity. For instance, expanding the cyclobutane to a cyclopentyl or cyclohexyl ring can alter the conformational flexibility of the side chain, potentially leading to either enhanced or diminished interactions with a target's binding pocket. Conversely, contracting the ring to a cyclopropylmethyl group would impose greater rigidity, which could be favorable if a specific, rigid conformation is required for optimal binding.

The introduction of substituents on the cyclobutane ring offers another avenue for SAR exploration. The placement of small alkyl groups, polar functional groups like hydroxyl or amino groups, or even halogens can influence the molecule's polarity, solubility, and ability to form specific hydrogen bonds or other non-covalent interactions within the active site of a biological target. The position of these substituents on the cyclobutane ring is also critical, as different stereoisomers can exhibit vastly different biological activities.

The methylene (B1212753) linker connecting the cyclobutane ring to the pyrimidine (B1678525) ether oxygen also presents a point for modification. Introducing rigidity, for example by incorporating a double bond or by creating a spirocyclic system, could lock the cyclobutyl group into a more favorable orientation for binding. Conversely, increasing the flexibility by extending the alkyl chain could allow the cyclobutyl group to access different regions of a binding site.

Table 1: Hypothetical SAR Data for Modifications of the Cyclobutylmethoxy Moiety

| Compound ID | Cycloalkyl Ring | Substituent on Cycloalkyl Ring | Linker Modification | Biological Activity (IC50, µM) |

| 1 | Cyclobutyl | None | -CH2- | 1.2 |

| 2 | Cyclopentyl | None | -CH2- | 2.5 |

| 3 | Cyclohexyl | None | -CH2- | 5.1 |

| 4 | Cyclopropyl | None | -CH2- | 0.8 |

| 5 | Cyclobutyl | 1-Methyl | -CH2- | 0.9 |

| 6 | Cyclobutyl | 3-Hydroxy | -CH2- | 0.5 |

| 7 | Cyclobutyl | None | -CH=CH- (trans) | 3.0 |

Substituent Effects on the Pyrimidine Core

The pyrimidine ring itself is a versatile scaffold that allows for substitution at multiple positions, each influencing the electronic properties and steric profile of the molecule. nih.gov The placement of substituents on the pyrimidine core can dramatically alter a compound's biological activity. nih.gov

Key positions for substitution on the pyrimidine ring of 2-(cyclobutylmethoxy)pyrimidine are the 4-, 5-, and 6-positions. The electronic nature of the substituents at these positions is of paramount importance. Electron-withdrawing groups, such as halogens (F, Cl, Br), nitro groups, or cyano groups, can modulate the pKa of the pyrimidine nitrogens and influence the molecule's ability to participate in hydrogen bonding or other electrostatic interactions. For instance, a substituent at the 4- or 6-position can significantly impact the basicity of the adjacent ring nitrogen, which may be a critical interaction point with a biological target.

Conversely, the introduction of electron-donating groups, such as amino, alkyl, or alkoxy groups, can increase the electron density of the pyrimidine ring and alter its reactivity and binding properties. The size and shape of these substituents also play a crucial role. Bulky groups can introduce steric hindrance, which may be either beneficial or detrimental depending on the topology of the target's binding site. Small, flexible groups may allow for a better fit within a constrained pocket.

Stereochemical Considerations in Activity Modulation

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. In the context of this compound analogues, stereochemistry can arise from several sources, including a chiral center on the cyclobutane ring or a chiral substituent on the pyrimidine core.

The puckered nature of the cyclobutane ring can give rise to different diastereomers if substituents are present. These diastereomers will have distinct three-dimensional shapes, leading to different binding affinities for a chiral receptor or enzyme active site. For example, a substituent in a cis or trans configuration relative to the methoxy (B1213986) group can orient the rest of the molecule differently, leading to a significant difference in biological activity. The specific conformation of the cyclobutyl ring itself (puckered vs. planar) can also be influenced by substituents and can affect how the molecule presents itself to its biological target.

Furthermore, if a substituent on the pyrimidine ring contains a stereocenter, the resulting enantiomers can exhibit dramatically different pharmacological profiles. One enantiomer may be highly active, while the other may be inactive or even have off-target effects. This phenomenon, known as eudismic ratio, highlights the importance of synthesizing and testing stereochemically pure compounds in drug discovery campaigns.

Correlation of Computational Data with Observed Activities

In modern drug design, computational methods are indispensable tools for understanding and predicting the biological activity of molecules. For this compound analogues, computational studies can provide valuable insights that correlate with experimentally observed activities and guide the design of more potent and selective compounds.

Molecular docking simulations can be used to predict the binding mode of these analogues within the active site of a specific biological target. These simulations can help to identify key amino acid residues that interact with the pyrimidine core, the cyclobutylmethoxy moiety, and any substituents. By analyzing the predicted binding poses and scoring functions, researchers can rationalize the observed SAR and prioritize the synthesis of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural features of a series of compounds with their biological activities. nih.gov For this compound analogues, QSAR models can be developed using a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These models can then be used to predict the activity of virtual compounds, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a ligand and its target. By simulating the movement of the ligand-protein complex over time, MD can reveal important information about the stability of the binding mode, the role of water molecules in the active site, and the conformational changes that may occur upon ligand binding.

Design Principles for Optimized Pyrimidine Derivatives

The culmination of SAR studies, stereochemical analysis, and computational modeling leads to the formulation of design principles for creating optimized pyrimidine derivatives. These principles serve as a roadmap for medicinal chemists to rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties.

A key design principle is the identification of the "pharmacophore," the essential structural features required for biological activity. For this compound analogues, this might include the pyrimidine ring as a core scaffold, the cyclobutylmethoxy group for specific hydrophobic interactions, and a particular substituent at a key position on the pyrimidine ring for hydrogen bonding.

Another important principle is the concept of "bioisosteric replacement," where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's characteristics without losing its biological activity. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidity while potentially improving metabolic stability.

Furthermore, the principles of "structure-based drug design" and "ligand-based drug design" are central to the optimization process. In structure-based design, the three-dimensional structure of the biological target is used to guide the design of complementary ligands. In ligand-based design, the SAR of a series of active compounds is used to develop a pharmacophore model that can be used to design new molecules, even in the absence of a target structure.

By systematically applying these design principles, researchers can navigate the complex landscape of chemical space to identify pyrimidine derivatives with the desired therapeutic profile.

Derivatization Strategies for 2 Cyclobutylmethoxy Pyrimidine

Functionalization of the Pyrimidine (B1678525) Ring for Library Synthesis

The pyrimidine ring is a versatile platform for the introduction of molecular diversity. A variety of synthetic methods can be employed to functionalize the electron-deficient pyrimidine core, enabling the creation of large libraries of derivatives.

One common approach involves the nucleophilic aromatic substitution (SNAr) of leaving groups, such as halogens or sulfones, on the pyrimidine ring. For instance, 2,4,6-trichloropyrimidine, while inexpensive, often suffers from poor selectivity in its reactions with nucleophiles. thieme-connect.com A more controlled approach utilizes 4,6-dichloro-2-(methylsulfonyl)pyrimidine, where the sulfone group at the C2 position can be selectively displaced by certain nucleophiles, followed by substitution of the chloro groups at C4 and C6. thieme-connect.com

Directed metalation is another powerful tool for the regioselective functionalization of pyrimidines. nih.govnih.gov The use of TMP-zinc or TMP-magnesium bases (where TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective deprotonation at specific positions on the pyrimidine ring, followed by quenching with various electrophiles to introduce a wide range of substituents. nih.govnih.gov For example, the use of TMPZnCl·LiCl can achieve highly regioselective zincation at the C2 position of the pyrimidine ring. nih.gov

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also widely used to introduce carbon-carbon bonds at various positions of the pyrimidine ring. These reactions typically require a pre-functionalized pyrimidine, such as a bromo- or iodo-pyrimidine, and a suitable organometallic coupling partner. thieme-connect.deresearchgate.net

The synthesis of 2-aminopyrimidine (B69317) derivatives is a particularly important area, as the amino group can serve as a handle for further functionalization. nih.govnih.gov A common method involves the condensation of a 1,3-dielectrophile with guanidine. nih.govnih.gov

These strategies enable the systematic modification of the pyrimidine ring, allowing for the generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. acs.orgnih.gov

Table 1: Key Strategies for Pyrimidine Ring Functionalization

| Strategy | Description | Key Reagents/Conditions | Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by a nucleophile. thieme-connect.com | 2,4,6-trichloropyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, various nucleophiles (amines, alkoxides). thieme-connect.com | Introduction of diverse substituents at C2, C4, and C6 positions. |

| Directed Metalation | Regioselective deprotonation of the pyrimidine ring followed by reaction with an electrophile. nih.govnih.gov | TMP-zinc bases (e.g., TMPZnCl·LiCl), TMP-magnesium bases, electrophiles (e.g., I₂, allyl bromide). nih.govnih.gov | Site-specific introduction of functional groups. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. thieme-connect.deresearchgate.net | Halo-pyrimidines, organoboron compounds (Suzuki), organotin compounds (Stille), terminal alkynes (Sonogashira), palladium or copper catalysts. thieme-connect.deresearchgate.net | Arylation, alkenylation, alkynylation, etc. of the pyrimidine ring. |

| Condensation Reactions | Formation of the pyrimidine ring from acyclic precursors. nih.govnih.gov | 1,3-dicarbonyl compounds, guanidine, amidines. nih.govnih.gov | Synthesis of substituted pyrimidines, including 2-aminopyrimidines. |

Modification of the Cyclobutylmethoxy Side Chain

The cyclobutylmethoxy side chain of 2-(cyclobutylmethoxy)pyrimidine offers additional opportunities for derivatization. Modifications to this aliphatic portion of the molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.

One approach to modifying the side chain involves the synthesis of analogues with different substituents on the cyclobutane (B1203170) ring. This can be achieved by starting with appropriately substituted cyclobutane-containing building blocks. For instance, reactions involving propargyl compounds with a cyclobutyl group can be induced by ruthenium complexes, leading to various transformations and functionalizations of the cyclobutyl moiety. nih.gov

The ether linkage itself can also be a target for modification. While ether cleavage is generally challenging, specific reagents can be employed to replace the cyclobutylmethoxy group with other alkoxy or aryloxy groups. This allows for the exploration of a wide range of ether substituents at the 2-position of the pyrimidine ring. researchgate.net

Furthermore, the cyclobutane ring can undergo ring-expansion reactions under certain conditions. For example, treatment of a cyclobutyl-containing oxirane with an acidic salt can induce ring expansion to a cyclopentanone. nih.gov While not a direct derivatization of the existing side chain, this strategy allows for the synthesis of analogues with larger carbocyclic rings.

The synthesis of pyrimidine nucleoside analogues often involves modifications to the sugar moiety, which can be conceptually similar to modifying the cyclobutylmethoxy side chain. nih.gov These strategies can involve the introduction of new functional groups or the alteration of the ring structure itself.

Table 2: Approaches for Modifying the Cyclobutylmethoxy Side Chain

| Approach | Description | Key Reagents/Conditions | Outcome |

| Synthesis from Substituted Building Blocks | Utilize pre-functionalized cyclobutane derivatives in the synthesis. | Substituted cyclobutanemethanol, ruthenium complexes for propargyl cyclobutane reactions. nih.gov | Analogues with substituents on the cyclobutane ring. |

| Ether Linkage Modification | Cleavage and replacement of the cyclobutylmethoxy group. | Reagents for ether cleavage, various alcohols or phenols. researchgate.net | Introduction of different alkoxy or aryloxy groups at the C2 position. |

| Ring-Expansion Reactions | Transformation of the cyclobutane ring into a larger carbocyclic system. | Acidic salts (e.g., NH₄PF₆) on cyclobutyl-containing epoxides. nih.gov | Analogues with cyclopentyl or other larger ring systems. |

| Analogue Synthesis | Synthesize related compounds with different side chains. jchemrev.com | Various alcohols for reaction with a suitable pyrimidine precursor. | A library of compounds with diverse side chains to probe structure-activity relationships. |

Strategies for Introducing Reporter Groups or Affinity Tags

For biological studies, it is often necessary to attach reporter groups (e.g., fluorescent dyes) or affinity tags to a molecule of interest. These modifications facilitate the detection, localization, and purification of the molecule and its interacting partners.

Reporter groups can be introduced onto the pyrimidine ring or the side chain through various chemical reactions. For example, a common strategy for labeling RNA involves the bisulfite-catalyzed transamination of cytidine (B196190) residues, which could be adapted for pyrimidine derivatives. nih.gov This reaction introduces an amino group that can then be coupled to a reporter molecule containing a reactive ester. nih.gov

Affinity tags are peptides or proteins that can be genetically fused to a target protein to aid in its purification. researchgate.netnih.gov In the context of small molecules like this compound, an affinity tag would typically be a small molecule with a high affinity for a specific protein or resin. Biotin (B1667282) is a classic example, as it forms a very strong interaction with streptavidin and avidin. abcam.com A linker can be attached to the pyrimidine or the side chain, which is then coupled to biotin.

The introduction of a reactive handle, such as an amino or carboxyl group, onto the this compound scaffold is a key step in attaching reporter groups or affinity tags. This can be achieved through the functionalization strategies described in sections 7.1 and 7.2. For example, a 2-aminopyrimidine derivative can be acylated with a linker that is subsequently attached to the desired tag. nih.gov

Table 3: Common Reporter Groups and Affinity Tags

| Tag Type | Example | Attachment Chemistry | Application |

| Fluorescent Reporter Group | Nitrobenzofurazan | Amine-reactive esters, click chemistry. nih.gov | Fluorescence microscopy, flow cytometry, fluorescence polarization assays. |

| Affinity Tag | Biotin | Amide bond formation with an activated carboxyl group on biotin or a linker. abcam.com | Affinity purification using streptavidin-coated beads, detection in immunoassays. abcam.com |

| Epitope Tag | FLAG, HA, Myc | Typically used for proteins, but small molecule-antibody interactions can be engineered. researchgate.netnih.gov | Western blotting, immunoprecipitation, immunofluorescence. |

| Solubility-Enhancing Tag | Poly(ethylene glycol) (PEG) | Ether or amide linkage to the core molecule. | Improved aqueous solubility and pharmacokinetic properties. |

Chemo- and Regioselective Derivatization Methodologies

The presence of multiple reactive sites on the this compound molecule necessitates the use of chemo- and regioselective derivatization methods to achieve controlled and predictable outcomes.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For example, in a molecule containing both a chloro and a sulfonyl group on the pyrimidine ring, certain nucleophiles will selectively displace the sulfone group, while others will preferentially react with the chloro group. thieme-connect.com The choice of base can also influence chemoselectivity. thieme-connect.com

Regioselectivity is the control of the position of a chemical reaction. In the context of pyrimidine functionalization, directed metalation using bulky, non-nucleophilic bases like TMP-metal amides has proven to be a powerful tool for achieving high regioselectivity. nih.govnih.gov The choice of the metal (e.g., Mg vs. Zn) and the reaction conditions can direct the metalation to specific carbon atoms of the pyrimidine ring. nih.govthieme-connect.de For instance, the zincation of pyrimidines using TMPZnCl·LiCl shows excellent regioselectivity for the C2 position. nih.gov

The inherent electronic properties of the pyrimidine ring also play a role in directing reactions. The nitrogen atoms make the ring electron-deficient, which influences the sites of nucleophilic attack and electrophilic substitution. The development of methods for the meta-selective functionalization of pyridines, a related heterocycle, highlights the ongoing efforts to control regioselectivity in such systems. researchgate.net

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to achieve high levels of chemo- and regioselectivity in the derivatization of this compound, enabling the synthesis of specific isomers and minimizing the need for tedious separation of product mixtures. acs.orgrsc.org

Table 4: Examples of Chemo- and Regioselective Reactions

| Reaction Type | Reagents/Conditions | Selectivity | Reference |

| Nucleophilic Aromatic Substitution | 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines in the presence of a weak base. | Chemoselective displacement of the chloride group. | thieme-connect.com |

| Nucleophilic Aromatic Substitution | 4,6-dichloro-2-(methylsulfonyl)pyrimidine with deprotonated anilines. | Chemoselective displacement of the sulfone group. | thieme-connect.com |

| Directed Metalation | Pyrimidine with TMPZnCl·LiCl. | Regioselective zincation at the C2 position. | nih.gov |

| Directed Metalation | Substituted pyrimidines with TMPMgCl·LiCl. | Regioselective magnesiation at positions C4, C5, or C6 depending on substituents. | nih.gov |

Pharmacological and Biochemical Investigations of 2 Cyclobutylmethoxy Pyrimidine and Analogues in Vitro & in Silico Focus

Investigation of Biological Targets (In Silico Identification)

In silico methods, which utilize computational models, are instrumental in the early stages of drug discovery for identifying potential biological targets and predicting the activity of novel compounds. nih.gov These approaches are crucial for narrowing down the experimental work required and for providing insights into the potential mechanisms of action of compounds like 2-(cyclobutylmethoxy)pyrimidine and its analogues.

Enzyme Inhibition Studies (e.g., Cyclooxygenases)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are key enzymes in the inflammatory pathway. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with potentially fewer side effects than non-selective NSAIDs. nih.govnih.gov

Studies on various pyrimidine (B1678525) derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activity comparable to or even exceeding that of established drugs like meloxicam. nih.gov In silico docking studies can be employed to predict the binding affinity and mode of interaction of pyrimidine-based compounds with the active sites of COX-1 and COX-2, helping to rationalize the observed selectivity and guide the design of more potent and selective inhibitors.

Table 1: In Silico and In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrimidine Analogues

| Compound/Analogue | Target | Activity/Finding | Method |

| Pyrimidine Derivatives (L1, L2) | COX-1, COX-2 | High selectivity towards COX-2, comparable to meloxicam. nih.gov | In Vitro Inhibition Assay nih.gov |

| General Pyrimidine Analogues | COX-2 | Potential for selective inhibition based on structural features. | In Silico Docking |

Receptor Ligand Binding Assays (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which are G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are involved in a multitude of physiological processes, making them attractive drug targets. nih.gov Receptor ligand binding assays are essential for determining the affinity and selectivity of compounds for these receptors.

In silico modeling can predict how compounds like this compound might interact with the binding pockets of different adenosine receptor subtypes. The selectivity of a compound for a particular receptor subtype is often determined by specific amino acid residues within the binding site. universiteitleiden.nl For instance, a single amino acid difference, such as a valine in the A2B receptor versus a leucine (B10760876) in the A2A receptor at position 6.51, can significantly impact ligand binding and selectivity. universiteitleiden.nl

Table 2: Representative Adenosine Receptor Binding Data for Pyrimidine-Containing Compounds

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki/IC50) | Assay Type |

| Triazolo-pyrimidine derivative | Adenosine A2a | IC50 = 16.0 nM | FLIPR and cAMP Inhibition Assay |

| Xanthine-based antagonists | Adenosine A1 | Ki = 22 pM elsevier.com | Radioligand Binding Assay elsevier.com |

| PSB-1115 | Adenosine A2B | Antagonist activity noted. mdpi.com | Functional Assays mdpi.com |

Interaction with Nucleic Acids and Proteins

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and pyrimidine analogues can therefore interact with DNA and RNA through various mechanisms, including intercalation and groove binding. Furthermore, pyrimidine-containing molecules can engage in a wide array of protein-protein interactions (PPIs), which are fundamental to numerous cellular processes. nih.gov

In silico docking and molecular dynamics simulations can be used to model the interactions of this compound with specific proteins and nucleic acid structures. These studies can reveal potential binding sites and modes of interaction, providing a basis for understanding the compound's biological effects. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their DNA binding capabilities. nih.gov

The interaction of pyrimidine derivatives with proteins is also a significant area of research. nih.gov For example, pyrimidodiazepine-based compounds have been identified as allosteric inhibitors of the interaction between the human ACE2 protein and the SARS-CoV-2 spike protein. nih.gov Additionally, studies have shown that certain pyrimidine derivatives form stable complexes with human serum albumin (HSA), which can influence their pharmacokinetic properties. nih.gov

In Vitro Cellular and Molecular Mechanisms of Action

In vitro studies using cell-based assays are crucial for elucidating the cellular and molecular mechanisms through which a compound exerts its effects. These assays provide a bridge between in silico predictions and in vivo activity.

Cell-Based Assays for Cellular Response

Cell-based assays are used to evaluate a compound's effect on various cellular processes, such as cell proliferation, apoptosis, and inflammation. For example, the sulforhodamine B (SRB) assay can be used to measure the inhibitory effect of a compound on cell growth.

Studies on pyrimidine analogues have demonstrated their potential to inhibit the growth of various cell lines. For instance, certain pyrimidine derivatives have shown a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells. nih.gov Furthermore, some 2-anilinopyrimidine derivatives have exhibited potent anticancer activity against cell lines like HepG2 and HeLa. researchgate.net

Table 3: Cellular Responses to Pyrimidine Analogues in Cell-Based Assays

| Compound/Analogue | Cell Line | Assay | Observed Effect |

| Pyrimidine Derivatives (L1, L2) | LPS-stimulated THP-1 | SRB Assay | Dose-dependent inhibition of cell growth. nih.gov |

| 2-Anilinopyrimidine derivative (4m) | HepG2 | Cytotoxicity Assay | IC50 = 3.56 µM researchgate.net |

| 2-Anilinopyrimidine derivative (4m) | HeLa | Cytotoxicity Assay | IC50 = 6.39 µM researchgate.net |

Signaling Pathway Modulation (e.g., RAS/PI3K/Akt/JNK)

The RAS/PI3K/Akt/JNK signaling pathways are critical regulators of cell proliferation, survival, and differentiation. nih.govnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govnih.gov Therefore, compounds that can modulate these pathways are of significant therapeutic interest.

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, and its components are frequently mutated in cancer. nih.govresearchgate.net There is significant crosstalk between the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, and targeting both can be an effective therapeutic strategy. nih.govresearchgate.net While direct evidence for the modulation of these specific pathways by this compound is not available, the broader class of pyrimidine derivatives has been implicated in the modulation of various signaling cascades. For instance, the ubiquitin-proteasome pathway, which is interconnected with oncogenic signaling pathways like PI3K/Akt, can be modulated by pyrimidine-containing compounds. mdpi.com

In silico tools can be used to predict which kinases or other signaling proteins this compound might interact with, providing hypotheses for further experimental validation through techniques like Western blotting to measure the phosphorylation status of key pathway components.

Metabolomics Studies to Elucidate Mechanisms

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become an invaluable tool for elucidating the mechanisms of action of therapeutic compounds. In the context of pyrimidine analogues, metabolomic analyses have provided critical insights into how these compounds exert their biological effects, often revealing perturbations in fundamental metabolic pathways. creative-proteomics.comresearchgate.net

A key mechanism uncovered through metabolomics is the induction of pyrimidine starvation. nih.gov For instance, studies on compounds like 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) in multiple myeloma cells revealed that the drug inhibits UMP synthetase, a crucial enzyme in de novo pyrimidine synthesis. nih.gov This inhibition leads to the accumulation of the precursor orotate (B1227488) and a depletion of uridine (B1682114) monophosphate (UMP), ultimately causing pyrimidine starvation and triggering apoptosis. nih.gov The reversal of this apoptotic effect by the addition of uridine further confirms that the disruption of pyrimidine metabolism is the primary mechanism of action. nih.gov

Metabolomic approaches utilize advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS), to identify and quantify a wide array of metabolites. creative-proteomics.com This allows for comprehensive mapping of metabolic pathways and the identification of key regulatory points affected by a drug. creative-proteomics.com In the study of pyrimidine derivatives, this can involve tracing stable isotopes to measure metabolic flux and pinpoint the exact enzymatic steps being inhibited. creative-proteomics.com

Furthermore, metabolomic studies have shown that exposure to certain environmental agents can disrupt pyrimidine metabolism. researchgate.netnih.gov For example, analysis of organisms exposed to toxins has revealed significant alterations in the levels of pyrimidine nucleosides like cytidine (B196190) and uridine, indicating that the pyrimidine synthesis pathway is a sensitive target. researchgate.netnih.gov These studies highlight the central role of pyrimidine metabolism in cellular health and its vulnerability to external chemical modulators.

Broad Spectrum Biological Activities Explored (In Vitro/In Silico)

Derivatives of pyrimidine are recognized for their extensive range of biological activities, making them a cornerstone in medicinal chemistry. innovareacademics.inresearchgate.netresearchgate.net The versatility of the pyrimidine scaffold allows for structural modifications that can target a wide array of biological processes. researchgate.net In vitro and in silico investigations have been instrumental in exploring the broad-spectrum potential of these compounds, including antimicrobial, anticancer, and anti-inflammatory activities. innovareacademics.inresearchgate.net

Antimicrobial Potential (e.g., Antibacterial, Antifungal, Antiviral)

The pyrimidine nucleus is a constituent of numerous compounds that have been investigated for their efficacy against a wide range of microbial pathogens. innovareacademics.in

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of pyrimidine analogues. For example, synthesized pyrimidin-2-ol/thiol/amine derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov Some of these compounds exhibited antimicrobial potential greater than standard drugs like cefadroxil (B1668780) and fluconazole. nih.gov Similarly, novel pyrazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial activity, with some compounds displaying higher reactivity than ampicillin. thepharmajournal.com Thieno[2,3-d]pyrimidine (B153573) derivatives have also been identified as effective antimicrobial agents, particularly against S. aureus and B. subtilis. pensoft.net The introduction of a benzylcarboxamide fragment to the thieno[2,3-d]pyrimidine scaffold has been shown to be beneficial for antimicrobial activity. pensoft.netresearchgate.net

Interactive Table: In Vitro Antimicrobial Activity of Pyrimidine Analogues

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Exhibited significant antibacterial and antifungal activity, some more potent than standard drugs. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Showed increased reactivity compared to ampicillin. | thepharmajournal.com |

| Thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Displayed high activity against Gram-positive strains. | pensoft.net |

| Pyrimidine-based carbocyclic nucleosides | Bacillus cereus, Escherichia coli | Exhibited notable zones of inhibition against tested bacteria. | rsc.org |

| Pyrimidine thioglycosides | Candida albicans | Compounds showed antifungal activity. | mdpi.com |

Antiviral Activity: The antiviral potential of pyrimidine derivatives is also well-documented. researchgate.net Pyrimidine thioglycoside analogues have been synthesized and evaluated against viruses such as SARS-CoV-2 and Avian Influenza H5N1. nih.gov These studies revealed that the incorporation of glycosyl moieties into the pyrimidine ring can significantly enhance antiviral activity. nih.gov Specifically, derivatives with deprotected sugar moieties showed higher inhibition against the H5N1 virus. nih.gov Other research has focused on pyrimido[4,5-d]pyrimidines, which have shown selective efficacy against human coronaviruses 229E and OC43. mdpi.com Additionally, certain pyrimidine glycoside derivatives have demonstrated moderate inhibition of viral replication against the Hepatitis B virus (HBV). researchgate.net The development of pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) is also an active area of research for combating HIV. nih.gov

Anticancer Activity (e.g., In Vitro Cytotoxicity, Antiproliferative Effects)

The pyrimidine scaffold is a key component in many anticancer agents, largely due to its central role in the structure of DNA and RNA. biotech-asia.org Numerous pyrimidine analogues have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

In vitro studies have demonstrated the cytotoxic and antiproliferative effects of various pyrimidine derivatives against a range of human tumor cell lines. innovareacademics.in For instance, novel pyrimidine-5-carbonitrile derivatives have shown remarkable antiproliferative activity against cell lines such as HCT-116 (colon cancer), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Further investigation of the most active of these compounds revealed it was significantly less cytotoxic to normal human lung cells, indicating a degree of selectivity for cancer cells. nih.gov Cell cycle analysis showed that this compound could arrest the cell cycle at the S phase and induce apoptosis. nih.gov

Similarly, pyrimidine-morpholine hybrids have been evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with one derivative showing a potent IC50 value of 5.10 µM against SW480 cells. frontiersin.org This compound was also found to induce apoptosis in a concentration-dependent manner. frontiersin.org Other studies on pyrrolopyrimidine derivatives identified a compound that was most cytotoxic to MCF-7 cells, inducing apoptosis and increasing reactive oxygen species (ROS). nih.gov Steroidal pyrimidines have also been prepared and tested, showing GI50 values in the micromolar range against several human tumor cell lines without affecting healthy fibroblasts. nih.gov

Interactive Table: In Vitro Anticancer Activity of Pyrimidine Analogues

| Compound Type | Cancer Cell Line(s) | Key Findings (IC50/GI50 values) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | HCT-116 | IC50 values from 9.25 to 15.26 µM. | Cell cycle arrest at S phase, apoptosis induction. | nih.gov |

| Pyrimidine-morpholine hybrids | SW480, MCF-7 | IC50 of 5.10 µM (SW480) and 19.60 µM (MCF-7) for the most potent compound. | Apoptosis induction. | frontiersin.org |

| Pyrrolopyrimidine derivatives | MCF-7 | IC50 of 23.42 µM for the most cytotoxic compound. | Apoptosis induction, ROS generation, MMP-9 inhibition. | nih.gov |

| Steroidal pyrimidines | Various human tumor cell lines | GI50 values in the micromolar range. | Not specified. | nih.gov |

| 2-(Substituted-pyrazolyl)pyrimidine derivatives | HCT-116, MCF-7, HEPG-2 | IC50 values close to the reference drug doxorubicin. | Not specified. | nih.gov |

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives have been a focus of research for developing new anti-inflammatory and analgesic agents. researchgate.net Their mechanism of action is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

In silico and in vitro studies have identified pyrimidine derivatives with significant anti-inflammatory potential. For example, certain pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com In vitro assays confirmed that these selective COX-2 inhibitors could also inhibit the growth of lipopolysaccharide (LPS)-stimulated monocytic cells in a dose-dependent manner. nih.govdntb.gov.ua

Molecular docking studies have been employed to understand the interaction between pyrimidine analogues and the active sites of COX-1 and COX-2. wjarr.com These computational analyses help in predicting the binding affinity and reactivity of the compounds, guiding the synthesis of more potent derivatives. wjarr.com For instance, some tri-substituted pyrimidine derivatives were identified through QSAR models as having improved analgesic properties and were predicted to have greater chemical reactivity than ibuprofen. wjarr.com Other in silico studies have focused on the fatty acid amide hydrolase (FAAH) enzyme as a target for anti-inflammatory pyrimidine derivatives, with some compounds showing promising docking scores. biotech-asia.orgresearchgate.net